molecular formula C18H26FNO3 B14794217 tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate

tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate

Cat. No.: B14794217
M. Wt: 323.4 g/mol
InChI Key: BINFGLCAVFSDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a cyclohexyl group connected through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-fluorophenylmethanol and cyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of carbamates with biological macromolecules such as proteins and enzymes. Its fluorophenyl group can be used for labeling and detection purposes.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its carbamate structure is similar to that of certain drugs, making it a candidate for drug development and testing.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-fluoro-2-nitrophenyl)carbamate: Similar in structure but with a nitro group instead of a methoxy group.

    tert-Butyl (2-fluorophenyl)carbamate: Similar but with the fluorophenyl group in a different position.

    tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Similar but with an additional bromine atom.

Uniqueness

tert-Butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is unique due to the presence of the methoxy linkage and the specific positioning of the fluorophenyl group

Properties

Molecular Formula

C18H26FNO3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)

InChI Key

BINFGLCAVFSDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.